Cobalt bromide, hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

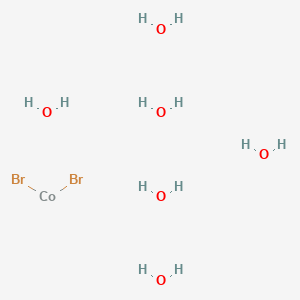

Molecular Formula |

Br2CoH12O6 |

|---|---|

Molecular Weight |

326.83 g/mol |

IUPAC Name |

dibromocobalt;hexahydrate |

InChI |

InChI=1S/2BrH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

InChI Key |

PLXSXOUOWRGVOZ-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[Co](Br)Br |

Synonyms |

cobalt bromide hexahydrate cobalt dibromide tetraaquacobalt(II) bromide dihydrate |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of CoBr₂·6H₂O

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of cobalt(II) bromide hexahydrate (CoBr₂·6H₂O), a compound of interest in various chemical and pharmaceutical research areas. The document details the crystallographic data, experimental protocols for structure determination, and a logical workflow of the analytical process.

Introduction

Cobalt(II) bromide hexahydrate is a crystalline solid that plays a role as a precursor in the synthesis of various cobalt-containing compounds and materials. A thorough understanding of its three-dimensional atomic arrangement is fundamental for predicting its chemical behavior, reactivity, and potential applications. Single-crystal X-ray diffraction is the definitive technique for elucidating such detailed structural information. This guide presents the key findings from the structural analysis of CoBr₂·6H₂O and outlines the methodologies to achieve these results.

Crystallographic Data

The crystal structure of CoBr₂·6H₂O has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/m. The crystallographic data and key bond lengths are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for CoBr₂·6H₂O

| Parameter | Value |

| Chemical Formula | CoBr₂·6H₂O |

| Formula Weight | 326.83 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | |

| a | 11.0158(12) Å |

| b | 7.1694(10) Å |

| c | 6.9111(10) Å |

| α | 90° |

| β | 124.761(7)° |

| γ | 90° |

| Volume | 448.4(1) ų |

| Z | 2 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | 296 K |

| Refinement | |

| R-factor | 0.022 |

| Calculated Density | 2.420 g/cm³ |

Data sourced from a single-crystal X-ray diffraction study[1].

Table 2: Selected Bond Distances for CoBr₂·6H₂O

| Bond | Distance (Å) | Corrected for Rigid-Body Motion (Å) |

| Co—Br | 2.6048(5) | 2.6081 |

| Co—O | 2.081(2) | 2.088 |

The cobalt ion is octahedrally coordinated by four water molecules and two bromide ions[1].

Experimental Protocols

The determination of the crystal structure of CoBr₂·6H₂O involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following protocols are based on established methods for hydrated metal halides[2].

Synthesis and Single Crystal Growth

High-quality single crystals of CoBr₂·6H₂O are essential for accurate X-ray diffraction analysis.

Synthesis: Cobalt(II) bromide can be prepared by the reaction of cobalt(II) hydroxide (B78521) with hydrobromic acid[3]: Co(OH)₂(s) + 2HBr(aq) → CoBr₂(aq) + 2H₂O(l)

Crystallization: Single crystals of CoBr₂·6H₂O can be grown from an aqueous solution by slow evaporation.

-

Preparation of a Saturated Solution: Prepare a saturated aqueous solution of cobalt(II) bromide at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution to remove any insoluble impurities.

-

Slow Evaporation: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

-

Crystal Harvesting: After a period of several days to weeks, well-formed, red-purple crystals of CoBr₂·6H₂O should appear. Carefully select a suitable single crystal (typically 0.1-0.3 mm in its largest dimension) for X-ray analysis.

Single-Crystal X-ray Diffraction Data Collection

The following is a general procedure for data collection on a typical four-circle diffractometer.

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable cryo-protectant (e.g., Paratone-N oil) to prevent water loss during data collection.

-

Data Collection Parameters:

-

X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å) is commonly used.

-

Temperature: Data is typically collected at a controlled temperature, for instance, 296 K[1].

-

Data Collection Strategy: For a monoclinic crystal system, a series of ω and φ scans are performed to cover a hemisphere of the reciprocal space, ensuring data completeness and redundancy.

-

Exposure Time: The exposure time per frame is dependent on the crystal size, quality, and X-ray source intensity.

-

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be necessary depending on the crystal size and shape.

Structure Solution and Refinement

The crystal structure is solved from the processed diffraction data.

-

Structure Solution: The positions of the heavy atoms (Co and Br) are typically determined using direct methods or Patterson methods. The remaining non-hydrogen atoms (O) are located from the difference Fourier maps.

-

Structure Refinement: The atomic coordinates, and anisotropic displacement parameters for all non-hydrogen atoms are refined using a full-matrix least-squares method. Hydrogen atoms can often be located in the difference Fourier map and refined with appropriate restraints. The refinement process minimizes the difference between the observed and calculated structure factors. Software such as SHELXL is commonly used for this purpose.

Visualization of Experimental Workflow

The logical flow of the crystal structure determination process is illustrated in the following diagrams.

References

Spectroscopic Properties of Cobalt(II) Bromide Hexahydrate: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of cobalt(II) bromide hexahydrate, CoBr₂·6H₂O. Primarily focusing on electronic (UV-Visible) and vibrational (Infrared and Raman) spectroscopy, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. The guide details the theoretical underpinnings of the observed spectral features, presents quantitative data in structured tables, and offers detailed experimental protocols for spectroscopic analysis. Visual diagrams generated using Graphviz are included to illustrate electronic transitions and experimental workflows, adhering to specified formatting for clarity and accessibility.

Introduction

Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) is an inorganic compound that appears as red-purple hygroscopic crystals.[1] In its solid state and in aqueous solutions, the cobalt(II) ion exists as the octahedral hexaaquacobalt(II) complex ion, [Co(H₂O)₆]²⁺, with two bromide ions acting as counter-ions. The coordination of six water molecules around the central Co(II) ion is the primary determinant of its distinct spectroscopic properties. The electronic configuration of the Co(II) ion is [Ar]3d⁷, which gives rise to characteristic d-d electronic transitions, rendering the complex colored. Vibrational spectroscopy further elucidates the structure by probing the vibrational modes of the coordinated water ligands and the metal-ligand bonds. Understanding these spectroscopic characteristics is crucial for its application as a catalyst and in various chemical syntheses.[1]

Electronic Spectroscopy: UV-Visible Absorption

The characteristic pink or reddish color of cobalt(II) bromide hexahydrate is a direct consequence of electronic transitions within the 3d orbitals of the Co(II) ion. In an octahedral ligand field, as created by the six water molecules, the d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy eg doublet. For a d⁷ ion like Co(II) in a high-spin octahedral environment, the ground electronic state is ⁴T₁g(F).[2] The absorption of light in the visible and near-infrared regions promotes electrons from this ground state to higher energy excited states, specifically the ⁴T₂g(F) and ⁴T₁g(P) states.

The main absorption band observed in the visible spectrum of [Co(H₂O)₆]²⁺ occurs around 510-540 nm and is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition.[3][4] A weaker absorption, often appearing as a shoulder, can be attributed to the ⁴T₁g(F) → ⁴A₂g(F) transition. An additional band is typically found in the near-infrared (NIR) region, corresponding to the ⁴T₁g(F) → ⁴T₂g(F) transition.[2] The blue color of the related tetrahedral [CoCl₄]²⁻ complex, which has a maximum absorption around 720 nm, highlights the sensitivity of the electronic spectrum to the coordination geometry.[4]

Summary of Electronic Transitions

The following table summarizes the key electronic transitions for the [Co(H₂O)₆]²⁺ ion present in cobalt(II) bromide hexahydrate.

| Transition | Typical Wavelength (λ_max) | Typical Wavenumber (ν_max) | Region | Appearance |

| ⁴T₁g(F) → ⁴T₂g(F) | ~1200 nm | ~8,300 cm⁻¹ | NIR | Broad |

| ⁴T₁g(F) → ⁴A₂g(F) | ~600 nm | ~16,700 cm⁻¹ | Visible | Weak, often a shoulder |

| ⁴T₁g(F) → ⁴T₁g(P) | ~515 nm | ~19,400 cm⁻¹ | Visible | Broad, strong |

Experimental Protocol: UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of an aqueous solution of cobalt(II) bromide hexahydrate.

Materials:

-

Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

-

Deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Visible spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 0.1 M) by accurately weighing CoBr₂·6H₂O and dissolving it in a specific volume of deionized water in a volumetric flask.

-

Prepare a dilution of the stock solution to an appropriate concentration (e.g., 0.02 M) for measurement. The ideal concentration should yield a maximum absorbance between 0.5 and 1.5 AU.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 350 nm to 800 nm for the visible region, and extend to 1300 nm if NIR capabilities are available).

-

Set the scan speed, slit width, and data interval according to the instrument's recommendations for liquid samples.

-

-

Measurement:

-

Fill two quartz cuvettes, one with deionized water (the blank) and the other with the cobalt bromide solution. Ensure the cuvettes are clean and free of bubbles.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Perform a baseline correction or "auto-zero" with the blank cuvette to subtract the absorbance of the solvent and the cuvette itself.

-

Run the spectral scan to record the absorbance of the sample solution as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Process the data using appropriate software to label peaks and, if the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the bonding and structure of CoBr₂·6H₂O by probing the vibrational modes of the [Co(H₂O)₆]²⁺ complex and the water molecules.

-

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending, rocking). For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

-

Raman Spectroscopy: Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active.

For the [Co(H₂O)₆]²⁺ complex, the key vibrational modes include the O-H stretching and H-O-H bending of the water ligands, as well as the Co-O stretching and wagging/rocking modes.[5]

Summary of Vibrational Modes

The following table summarizes the characteristic vibrational frequencies for cobalt(II) bromide hexahydrate and similar transition metal hexahydrates.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Notes |

| O-H Stretching | 3000 - 3600 | IR, Raman | Broad band due to hydrogen bonding.[5] |

| H-O-H Bending (Scissoring) | 1600 - 1650 | IR, Raman | Sharp to medium intensity. |

| H₂O Wagging/Rocking | 400 - 900 | IR | Librational modes of coordinated water.[5] |

| Co-O Stretching | 300 - 500 | IR, Raman | Indicates the strength of the metal-ligand bond. |

| Lattice Vibrations (Co-Br) | < 300 | Raman | Low-frequency modes involving the entire crystal lattice. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the mid-infrared absorption spectrum of solid cobalt(II) bromide hexahydrate.

Method 1: Attenuated Total Reflectance (ATR)

-

Materials: FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

Procedure:

-

Instrument Setup: Turn on the spectrometer and allow the source and detector to stabilize.

-

Background Scan: With the ATR crystal clean, collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

-

Sample Measurement: Place a small amount of powdered CoBr₂·6H₂O onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Method 2: KBr Pellet

-

Materials: FTIR spectrometer, hydraulic press, pellet die, agate mortar and pestle, dry spectroscopic grade potassium bromide (KBr).

-

Procedure:

-

Sample Preparation: Grind 1-2 mg of CoBr₂·6H₂O with ~200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained. Note: This must be done in a low-humidity environment as CoBr₂·6H₂O and KBr are hygroscopic.

-

Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Collection: Collect the spectrum, using an empty sample holder or a pure KBr pellet for the background if necessary.

-

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid cobalt(II) bromide hexahydrate.

Materials:

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).

-

Microscope for sample focusing.

-

Glass slide or sample holder.

Procedure:

-

Instrument Setup: Turn on the spectrometer and laser, allowing for stabilization. Calibrate the instrument using a known standard (e.g., a silicon wafer).

-

Sample Preparation: Place a small amount of the crystalline CoBr₂·6H₂O powder on a glass slide.

-

Measurement:

-

Place the slide on the microscope stage.

-

Focus the laser onto the sample using the microscope objective.

-

Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation or fluorescence.

-

Collect the Raman spectrum over the desired wavenumber range (e.g., 100 cm⁻¹ to 4000 cm⁻¹).

-

-

Data Analysis:

-

Process the spectrum to remove any background fluorescence.

-

Identify and label the Raman-active vibrational modes.

-

Conclusion

The spectroscopic properties of cobalt(II) bromide hexahydrate are well-defined and primarily dictated by the [Co(H₂O)₆]²⁺ octahedral complex. UV-Visible spectroscopy reveals characteristic d-d electronic transitions that are responsible for its red-purple color, with a prominent absorption maximum around 515 nm. Vibrational spectroscopy, through both IR and Raman techniques, provides a detailed fingerprint of the compound, elucidating the vibrational modes of the coordinated water ligands and the cobalt-oxygen bonds. The data and protocols presented in this guide offer a robust framework for the characterization of this compound and serve as a valuable reference for researchers in related fields.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Electron Absorption Spectrum of Cobalt (II)-Doped Trisphenanthrolinezinc Nitrate Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Magnetic Susceptibility of Cobalt Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt bromide hexahydrate (CoBr₂·6H₂O), a compound of interest for its antiferromagnetic characteristics. This document details its magnetic behavior, experimental protocols for susceptibility measurements, and relevant theoretical frameworks, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction to the Magnetic Properties of Cobalt Bromide Hexahydrate

Cobalt(II) bromide hexahydrate is an inorganic compound that displays significant magnetic ordering at low temperatures.[1] It is characterized as an antiferromagnet, a material in which adjacent magnetic moments align in opposite directions, resulting in a low or zero net magnetization at the macroscopic level in the absence of an external magnetic field. The transition from a paramagnetic to an antiferromagnetic state occurs at a specific temperature known as the Néel temperature (T_N). For CoBr₂·6H₂O, the Néel temperature is approximately 3.15 K.[1]

The magnetic behavior of cobalt bromide hexahydrate is well-described by the two-dimensional (2D) XY model, which is a theoretical framework used to understand magnetic systems where the magnetic moments are constrained to a plane.[1]

Quantitative Magnetic Data

The magnetic susceptibility of cobalt bromide hexahydrate is dependent on temperature. In the paramagnetic region, above the Néel temperature, the susceptibility follows the Curie-Weiss law.

Physical and Magnetic Constants

| Property | Value | Reference |

| Molar Mass | 326.83 g/mol | [2] |

| Appearance | Red-purple crystals | [3] |

| Crystal System | Monoclinic | |

| Space Group | C2/m | |

| Néel Temperature (T_N) | 3.15 K | [1] |

| Molar Magnetic Susceptibility (χ_m) of anhydrous CoBr₂ at Room Temperature | +13000 x 10⁻⁶ cm³/mol | [3] |

Curie-Weiss Law Analysis

In the paramagnetic state (at temperatures significantly above the Néel temperature), the magnetic susceptibility (χ) of cobalt bromide hexahydrate can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss temperature (or Weiss constant) in Kelvin. A negative Weiss temperature is indicative of antiferromagnetic interactions between the magnetic moments.[4]

Experimental Protocols for Magnetic Susceptibility Measurement

The magnetic susceptibility of paramagnetic materials like cobalt bromide hexahydrate can be determined using several experimental techniques. The most common methods include the Gouy method, the Faraday method, and Superconducting Quantum Interference Device (SQUID) magnetometry.

Gouy Method

The Gouy method is a relatively simple and widely used technique for measuring the magnetic susceptibility of powdered or liquid samples.

Methodology:

-

A long, cylindrical sample tube is filled with the powdered cobalt bromide hexahydrate.

-

The tube is suspended from a balance, with one end positioned between the poles of a strong electromagnet and the other end in a region of negligible magnetic field.

-

The apparent mass of the sample is measured in the absence of the magnetic field.

-

The electromagnet is then turned on, and the new apparent mass of the sample is recorded.

-

For a paramagnetic substance like CoBr₂·6H₂O, the sample will be drawn into the magnetic field, leading to an apparent increase in mass.

-

The change in mass, along with the strength of the magnetic field and the dimensions of the sample, is used to calculate the volume susceptibility, from which the molar susceptibility can be derived.

Faraday Method

The Faraday method is a more sensitive technique that is suitable for small sample sizes and can be used to study magnetic anisotropy in single crystals.

Methodology:

-

A small amount of the sample is placed in a sample holder, which is suspended from a sensitive microbalance.

-

The sample is positioned in a region of a non-uniform magnetic field with a constant field gradient (H * dH/dz).

-

The force exerted on the sample by the magnetic field is measured by the balance.

-

This force is directly proportional to the magnetic susceptibility of the sample.

-

By measuring the force, the mass of the sample, and the magnetic field parameters, the magnetic susceptibility can be calculated.

SQUID Magnetometry

SQUID magnetometry is the most sensitive method for measuring magnetic properties and is capable of detecting very small magnetic moments.

Methodology:

-

A small, well-characterized sample of cobalt bromide hexahydrate is placed in a sample holder.

-

The sample is moved through a set of superconducting detection coils which are part of a closed superconducting loop.

-

Any change in the magnetic flux of the sample induces a current in the detection coils.

-

This induced current is detected by the SQUID (Superconducting Quantum Interference Device), which acts as a highly sensitive magnetic flux-to-voltage converter.

-

The output voltage of the SQUID is proportional to the magnetic moment of the sample.

-

Measurements can be performed over a wide range of temperatures and applied magnetic fields, allowing for a detailed characterization of the magnetic properties, including the determination of the Néel temperature and the Curie-Weiss behavior.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

Caption: Workflow for determining the magnetic susceptibility of CoBr₂·6H₂O.

Relationship Between Magnetic Susceptibility and Temperature

Caption: Idealized plot of inverse magnetic susceptibility versus temperature.

References

An In-depth Technical Guide to the Thermal Decomposition of Cobalt Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt bromide hexahydrate (CoBr₂·6H₂O). The information presented herein is curated from publicly available scientific literature and is intended to support research and development activities. This document details the sequential breakdown of the hydrated salt upon heating, including the formation of intermediates and final products.

Summary of Thermal Decomposition Stages

The thermal decomposition of cobalt bromide hexahydrate is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt at higher temperatures. The process begins with the sequential loss of water molecules of crystallization, leading to the formation of lower hydrates and eventually the anhydrous cobalt(II) bromide. At elevated temperatures, in the presence of an oxidizing atmosphere, the anhydrous salt further decomposes to form cobalt oxide and bromine vapor.

Table 1: Physical Properties of Cobalt Bromide and its Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Cobalt Bromide Hexahydrate | CoBr₂·6H₂O | 326.83 | Red-purple crystals |

| Cobalt Bromide Dihydrate | CoBr₂·2H₂O | 254.77 | - |

| Anhydrous Cobalt Bromide | CoBr₂ | 218.74 | Green crystals |

Quantitative Thermal Analysis Data

Table 2: Theoretical Mass Loss in the Dehydration of Cobalt Bromide Hexahydrate

| Decomposition Stage | Reaction | Temperature (°C) | Theoretical Mass Loss (%) |

| Stage 1 | CoBr₂·6H₂O → CoBr₂·2H₂O + 4H₂O | ~100 | 22.03 |

| Stage 2 | CoBr₂·2H₂O → CoBr₂ + 2H₂O | ~130 | 11.02 |

| Total Dehydration | CoBr₂·6H₂O → CoBr₂ + 6H₂O | 33.05 |

High-Temperature Decomposition

Upon further heating in an oxidizing atmosphere (e.g., air), anhydrous cobalt(II) bromide (CoBr₂) undergoes decomposition to form a cobalt oxide and bromine vapor. The exact temperature for the onset of this decomposition and the specific stoichiometry of the resulting cobalt oxide can vary depending on experimental conditions such as heating rate and atmospheric composition. Literature suggests the formation of cobalt(II,III) oxide (Co₃O₄) at higher temperatures[1].

Experimental Protocols

The following section outlines a general methodology for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on a hydrated salt like cobalt bromide hexahydrate. This protocol is based on standard practices in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of cobalt bromide hexahydrate as a function of temperature.

Apparatus: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of cobalt bromide hexahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The instrument is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere and remove evolved gases.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage mass loss at each step.

Differential Thermal Analysis (DTA)

Objective: To detect endothermic and exothermic transitions during the thermal decomposition of cobalt bromide hexahydrate.

Apparatus: A DTA instrument, which measures the temperature difference between a sample and an inert reference material.

Procedure:

-

Sample and Reference Preparation: A small, weighed sample of cobalt bromide hexahydrate is placed in a sample crucible. An equal mass of an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Instrument Setup: The sample and reference crucibles are placed in the DTA cell. The system is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to the same controlled heating program as in the TGA experiment.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

-

Data Analysis: The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic peaks (indicating processes like dehydration and melting) and exothermic peaks (indicating processes like crystallization or oxidation).

Visualizations

Decomposition Pathway

The following diagram illustrates the sequential decomposition of cobalt bromide hexahydrate.

Caption: Thermal decomposition pathway of CoBr₂·6H₂O.

Experimental Workflow for Thermal Analysis

The logical flow of a typical thermal analysis experiment is depicted below.

Caption: Workflow for TGA/DTA experiments.

References

An In-depth Technical Guide to the Solubility of Cobalt Bromide Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt bromide hexahydrate (CoBr₂·6H₂O) in various organic solvents. Understanding the solubility of this compound is critical for its application as a catalyst in organic synthesis, in the preparation of other cobalt compounds, and for various uses in materials science and drug development.[1] This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing the dissolution of this inorganic salt in organic media.

Quantitative Solubility Data

Cobalt bromide hexahydrate is a red-purple crystalline solid that is highly soluble in water and also shows significant solubility in several polar organic solvents.[2][3] The dissolution in organic solvents often results in characteristically colored solutions, such as red in methanol (B129727) and blue in acetone, which can be indicative of the coordination environment of the cobalt(II) ion.[4]

The available quantitative solubility data for cobalt bromide hexahydrate in select organic solvents is summarized in the table below. It is important to note that solubility is temperature-dependent.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Reference |

| Ethanol | C₂H₅OH | Polar Protic | 77.1 g / 100 mL | 20 | [2][3][4] |

| Methanol | CH₃OH | Polar Protic | 58.6 g / 100 mL | 30 | [2][3][4] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble | Not Specified | [1][3][4] |

| Methyl Acetate | CH₃COOCH₃ | Polar Aprotic | Readily Soluble | Not Specified | [4][5] |

| Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | [3] |

Table 1: Quantitative and Qualitative Solubility of Cobalt Bromide Hexahydrate in Organic Solvents.

Factors Influencing Solubility

The solubility of an ionic salt like cobalt bromide hexahydrate in organic solvents is governed by the principle "like dissolves like," where the polarity of the solute and solvent are key.[6]

-

Solvent Polarity : Polar solvents are generally more effective at dissolving ionic compounds. Cobalt bromide hexahydrate is soluble in polar organic solvents such as alcohols, acetone, and methyl acetate.[1][4]

-

Protic vs. Aprotic Solvents :

-

Polar Protic Solvents (e.g., methanol, ethanol) have O-H bonds and can engage in hydrogen bonding.[7][8] They can solvate both the cobalt(II) cation and the bromide anion effectively.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide) have large dipole moments but lack O-H bonds.[7][8] They are effective at solvating cations through their negative dipoles (e.g., the oxygen in acetone) but are less effective at solvating anions compared to protic solvents.

-

-

Complex Formation : The solubility of cobalt halides can be significantly influenced by the formation of halocomplexes in solution.[9] The interaction of these complexes with solvent molecules is a major factor defining the overall solubility.[9] The color of the resulting solution often indicates the coordination geometry of the cobalt ion, which changes in different solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

Materials and Equipment

-

Cobalt Bromide Hexahydrate (CoBr₂·6H₂O), analytical grade

-

Organic solvent of interest (e.g., ethanol, acetone), HPLC or spectroscopic grade

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

For Gravimetric Analysis: Evaporating dish, drying oven

-

For Spectrophotometric Analysis: UV-Vis spectrophotometer, quartz cuvettes

Procedure: Sample Preparation and Saturation

-

Add Excess Solute : Add an excess amount of cobalt bromide hexahydrate to a sealed container (e.g., a screw-cap vial or flask) containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Place the sealed container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitation : Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[1][11] Preliminary experiments can be run to confirm that the concentration does not change between, for example, 24 and 48 hours.

-

Phase Separation : Once equilibrium is reached, allow the container to rest in the thermostatic bath for several hours to let the excess solid settle.

-

Sample Withdrawal : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, dry container. This step is crucial to remove any undissolved microcrystals.

Quantification of Solute Concentration

The concentration of cobalt bromide in the filtered saturated solution can be determined using several methods. Two common approaches are detailed below.

Gravimetric analysis is a direct and highly accurate method based on mass measurement.[4][12]

-

Weighing : Accurately weigh a clean, dry evaporating dish (W₁).

-

Aliquot Transfer : Pipette a precise volume (e.g., 10.00 mL) of the filtered saturated solution into the pre-weighed evaporating dish. Immediately weigh the dish with the solution (W₂).

-

Evaporation : Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying : Place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent and the water of hydration without decomposing the salt (e.g., 130-150 °C for anhydrous CoBr₂).[2][3] Dry to a constant weight.

-

Final Weighing : Cool the dish in a desiccator and weigh it again (W₃).

-

Calculation :

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(Mass of solute) / (Mass of solvent)] x 100

-

This method is useful for lower concentrations or when a rapid analysis is desired. It relies on Beer-Lambert Law and the characteristic absorbance of cobalt(II) complexes.[13]

-

Prepare Standard Solutions : Create a series of standard solutions of known cobalt bromide hexahydrate concentrations in the same organic solvent.

-

Determine λ_max : Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max). For cobalt(II) complexes, this is typically in the visible range (400-700 nm).[13][14]

-

Generate Calibration Curve : Measure the absorbance of each standard solution at the determined λ_max. Plot absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

Measure Sample Absorbance : Dilute the filtered saturated solution with a known factor using the organic solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample.

-

Calculate Concentration : Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution.

Visualized Experimental Workflow

The following diagram outlines the logical steps for determining the solubility of cobalt bromide hexahydrate.

Caption: Experimental workflow for solubility determination.

This guide provides the foundational data and methodologies for assessing the solubility of cobalt bromide hexahydrate in organic solvents. Accurate and reproducible solubility data are paramount for optimizing reaction conditions, designing purification processes, and developing new materials and pharmaceutical formulations.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dpharmguru.com [dpharmguru.com]

- 13. Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Properties of Anhydrous vs. Hexahydrate Cobalt Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of anhydrous and hexahydrate cobalt bromide. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cobalt compounds in their work. This document details the distinct characteristics of both forms of cobalt bromide, offers detailed experimental protocols for their analysis, and explores their role in relevant biological signaling pathways.

Comparative Physicochemical Properties

Anhydrous and hexahydrate cobalt bromide exhibit significant differences in their physical and chemical properties, primarily due to the presence of water of crystallization in the latter. These differences are critical for their handling, storage, and application in experimental settings.

| Property | Anhydrous Cobalt Bromide (CoBr₂) | Hexahydrate Cobalt Bromide (CoBr₂·6H₂O) |

| Chemical Formula | CoBr₂ | CoBr₂·6H₂O |

| Molar Mass | 218.74 g/mol [1][2] | 326.83 g/mol [3][4] |

| Appearance | Bright green crystals[1][2] | Red-purple crystals[1][2] |

| Density | 4.909 g/cm³[1][2] | 2.46 g/cm³[1][2][3] |

| Melting Point | 678 °C (1252.4 °F)[1][2][5] | 47 °C (116.6 °F)[1][2][3] |

| Solubility in Water | 66.7 g/100 mL at 59 °C; 68.1 g/100 mL at 97 °C[2] | 113.2 g/100 mL at 20 °C[2][6] |

| Solubility in Other Solvents | Soluble in ethanol, methanol, acetone, and methyl acetate.[2][7] | Soluble in water and alcohol.[8] |

| Hygroscopicity | Highly hygroscopic, readily absorbs moisture from the air to form the hexahydrate.[1] | Efflorescent under low humidity conditions. |

| Crystal Structure | Rhombohedral[2] | Monoclinic |

Experimental Protocols

Accurate characterization of anhydrous and hexahydrate cobalt bromide is essential for their effective use in research and development. The following protocols provide detailed methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a compound. Due to the hygroscopic nature of anhydrous cobalt bromide, special handling is required to obtain an accurate measurement.

Objective: To determine the melting point of anhydrous and hexahydrate cobalt bromide using the capillary method.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Anhydrous cobalt bromide

-

Hexahydrate cobalt bromide

-

Mortar and pestle

-

Glove box or a dry, inert atmosphere environment

-

Spatula

-

Thermometer

Procedure:

For Anhydrous Cobalt Bromide (Hygroscopic):

-

All sample manipulations must be performed within a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

-

Place a small amount of the bright green anhydrous cobalt bromide crystals into a clean, dry mortar.[1][2]

-

Gently grind the crystals into a fine powder using the pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the powder is packed into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.

-

Seal the open end of the capillary tube using a flame to prevent moisture ingress during the measurement.

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point of 678°C.[1][2][5]

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

For Hexahydrate Cobalt Bromide:

-

Place a small amount of the red-purple hexahydrate cobalt bromide crystals into a mortar and gently grind them into a powder.[1][2]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 2-3°C per minute.

-

Observe the sample closely. The hexahydrate will first lose its water of crystallization before melting. The color will change from red-purple to green as it dehydrates.

-

Record the temperature at which the compound melts, which is approximately 47°C.[1][2][3]

Determination of Solubility

Solubility is a fundamental property that influences the bioavailability and reactivity of a compound. The following protocol describes a method for determining the solubility of both forms of cobalt bromide in water.

Objective: To determine the solubility of anhydrous and hexahydrate cobalt bromide in water at a specific temperature.

Materials:

-

Anhydrous cobalt bromide

-

Hexahydrate cobalt bromide

-

Distilled or deionized water

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of the cobalt bromide salt (either anhydrous or hexahydrate) to a known volume of distilled water in several flasks.

-

For the anhydrous form, this step should be performed in a controlled, low-humidity environment to minimize water absorption before dissolution.

-

Place the flasks in a thermostatic water bath set to the desired temperature (e.g., 20°C for the hexahydrate and a higher temperature, such as 59°C, for the anhydrous form, based on available data).[2]

-

Agitate the flasks for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed in the water bath for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample immediately using a syringe filter to remove any suspended microcrystals.

-

Dilute the filtered, saturated solution to a concentration suitable for analysis.

-

Determine the concentration of cobalt bromide in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard calibration curve.

-

Calculate the solubility in g/100 mL of water.

Thermal Gravimetric Analysis (TGA) of Cobalt Bromide Hexahydrate

TGA is a powerful technique for studying the thermal stability of materials and the stoichiometry of hydrated salts.

Objective: To determine the water of crystallization in cobalt bromide hexahydrate and observe its decomposition profile.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Cobalt bromide hexahydrate

-

TGA sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount (5-10 mg) of cobalt bromide hexahydrate into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

Heat the sample from ambient temperature to approximately 200°C at a controlled rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve. The first major weight loss, occurring around 100°C, corresponds to the loss of four water molecules to form the dihydrate. A subsequent weight loss at around 130°C represents the loss of the remaining two water molecules to yield anhydrous cobalt bromide.[1]

-

Calculate the percentage of water in the original hexahydrate sample from the total mass loss and compare it with the theoretical value.

Role in Signaling Pathways

Cobalt ions, often administered in the form of cobalt chloride or cobalt bromide, are widely used in biomedical research to mimic hypoxic conditions. This is because cobalt ions can stabilize the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a key transcription factor in the cellular response to low oxygen.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent degradation by the proteasome. In the presence of cobalt ions, the activity of PHDs is inhibited, preventing HIF-1α hydroxylation and degradation. This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Caption: HIF-1α signaling under normoxic and hypoxic/cobalt bromide conditions.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

Cobalt-induced hypoxia can also lead to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is involved in cell proliferation, differentiation, and survival. The activation of this pathway by cobalt has been implicated in apoptosis in some cell types.

Caption: Cobalt bromide activates the ERK1/2 signaling pathway.

Applications in Drug Development and Research

Both anhydrous and hexahydrate cobalt bromide serve as important reagents in various research and development applications.

-

Catalysis in Organic Synthesis: Anhydrous cobalt bromide is a versatile catalyst in a range of organic reactions, including cross-coupling reactions, oxidations, and the synthesis of heterocyclic compounds like quinolines.[1][3][9] Its catalytic activity is crucial in the synthesis of complex organic molecules, which is a fundamental aspect of drug discovery.

-

Hypoxia Mimetic: As detailed in the signaling pathways section, cobalt bromide is widely used to induce a hypoxic state in cell culture experiments. This is invaluable for studying the cellular and molecular responses to low oxygen, a condition relevant to various pathologies including cancer and ischemia.

-

Precursor for Other Cobalt Compounds: Cobalt bromide serves as a starting material for the synthesis of other cobalt-containing compounds and coordination complexes with specific catalytic or biological properties.

Conclusion

Anhydrous and hexahydrate cobalt bromide are two distinct forms of the same inorganic salt with significantly different properties and handling requirements. A thorough understanding of their characteristics, as outlined in this guide, is paramount for their effective and safe use in a laboratory setting. The provided experimental protocols offer a foundation for the accurate characterization of these compounds, while the elucidation of their role in key signaling pathways highlights their importance as tools in biomedical research and drug development. Researchers and scientists are encouraged to consider the specific requirements of their experiments when choosing between the anhydrous and hexahydrate forms of cobalt bromide.

References

- 1. researchgate.net [researchgate.net]

- 2. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 3. Cobalt bromide catalysis of the oxidation of organic compounds. I. Mechanism of the reduction of trivalent cobalt ions (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. COBALT(II) BROMIDE | 7789-43-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Lewis Acid Character of Cobalt Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt bromide hexahydrate (CoBr₂·6H₂O) is a versatile reagent in organic synthesis, primarily recognized for its role as a Lewis acid catalyst. This technical guide provides a comprehensive overview of the Lewis acidic properties of cobalt bromide hexahydrate, including its chemical characteristics, methods for quantifying its Lewis acidity, and its application in catalysis. Detailed experimental protocols for the determination of Lewis acidity and for a representative catalytic reaction are presented. Furthermore, this guide illustrates the underlying principles of its catalytic activity through a mechanistic pathway diagram.

Introduction

Lewis acids, defined as electron-pair acceptors, are fundamental to a vast array of chemical transformations. In the realm of organic synthesis, Lewis acid catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. Transition metal halides, in their anhydrous or hydrated forms, are a prominent class of Lewis acids. Among these, cobalt(II) bromide hexahydrate has emerged as an effective catalyst for various organic reactions, including Friedel-Crafts acylations and alkylations, cyclizations, and polymerization reactions.[1][2] The Lewis acidic nature of the cobalt(II) center is central to its catalytic efficacy. In its hexahydrate form, the cobalt ion is coordinated by six water molecules. In a non-aqueous solvent, these water ligands can be displaced by a Lewis basic substrate, initiating the catalytic cycle. The bromide ions can also influence the overall Lewis acidity of the complex.

Physicochemical Properties

A summary of the key physicochemical properties of cobalt bromide hexahydrate is provided in Table 1.

Table 1: Physicochemical Properties of Cobalt Bromide Hexahydrate

| Property | Value | Reference |

| Chemical Formula | CoBr₂·6H₂O | [3] |

| Molar Mass | 326.74 g/mol | [3] |

| Appearance | Red-purple crystals | [3] |

| Melting Point | 47 °C | [4] |

| Solubility | Soluble in water and alcohol | [1] |

Quantitative Assessment of Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted technique for quantifying the Lewis acidity of a substance in solution.[5] It utilizes a Lewis base probe, typically triethylphosphine (B1216732) oxide (TEPO), and measures the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid.[6][7] A larger downfield shift indicates a stronger Lewis acid. The acceptor number (AN) is calculated using the following equation:

AN = 2.21 × (δ_sample - δ_hexane)

where δ_sample is the ³¹P chemical shift of TEPO in the presence of the Lewis acid, and δ_hexane is the chemical shift of TEPO in a non-coordinating solvent like hexane.[5]

UV-Vis Spectrophotometry

UV-Vis spectroscopy can also be employed to assess Lewis acidity by observing the spectral shifts of a chromophoric Lewis base upon coordination to the Lewis acid.[8][9][10][11] The magnitude of the shift in the absorption maximum can be correlated with the strength of the Lewis acid-base interaction.

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

Objective: To quantitatively determine the Lewis acidity (Acceptor Number) of cobalt bromide hexahydrate.

Materials:

-

Cobalt bromide hexahydrate (CoBr₂·6H₂O)

-

Triethylphosphine oxide (TEPO)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

NMR tubes

-

NMR spectrometer with a phosphorus probe

Procedure:

-

Prepare a stock solution of TEPO in anhydrous CH₂Cl₂ (e.g., 0.1 M).

-

Prepare a series of solutions containing a fixed concentration of TEPO and varying concentrations of cobalt bromide hexahydrate in anhydrous CH₂Cl₂.

-

Acquire the ³¹P NMR spectrum for each solution.

-

Record the chemical shift (δ) of the TEPO signal for each concentration of cobalt bromide hexahydrate.

-

The ³¹P chemical shift of TEPO in the presence of an excess of cobalt bromide hexahydrate can be used to approximate the δ_sample for the calculation of the Acceptor Number.

Data Analysis: The Acceptor Number (AN) can be calculated using the formula provided in section 3.1, with δ_hexane being the chemical shift of TEPO in a non-coordinating solvent (literature value can be used).

Workflow for Gutmann-Beckett Method

Caption: Workflow for determining the Lewis acidity of CoBr₂·6H₂O.

Cobalt Bromide Hexahydrate Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)

While a specific protocol for cobalt bromide hexahydrate is not extensively documented, a general procedure can be adapted from protocols using other Lewis acids, such as cobalt(II) acetylacetonate (B107027) or iron(III) chloride.[12][13]

Objective: To demonstrate the Lewis acid catalytic activity of cobalt bromide hexahydrate in the Friedel-Crafts acylation of anisole with acetic anhydride (B1165640).

Materials:

-

Cobalt bromide hexahydrate (CoBr₂·6H₂O)

-

Anisole

-

Acetic anhydride

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

To a stirred solution of anisole (1.0 equiv) in anhydrous dichloromethane, add cobalt bromide hexahydrate (0.1 equiv).

-

Add acetic anhydride (1.2 equiv) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Expected Product: 4-Methoxyacetophenone

Catalytic Mechanism

The Lewis acid character of cobalt bromide is central to its catalytic activity in reactions such as the Friedel-Crafts acylation. The cobalt(II) ion acts as an electron acceptor, activating the acylating agent.

Mechanism of Friedel-Crafts Acylation

The generally accepted mechanism for a Lewis acid-catalyzed Friedel-Crafts acylation involves the following key steps[14][15][16]:

-

Activation of the Acylating Agent: The Lewis acid (CoBr₂) coordinates to the carbonyl oxygen of the acetic anhydride, increasing the electrophilicity of the carbonyl carbon.

-

Formation of the Acylium Ion: This coordination facilitates the cleavage of the anhydride, generating a highly reactive acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of anisole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation and Catalyst Regeneration: A weak base, such as a bromide ion or a water molecule from the hydrated catalyst, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the cobalt bromide catalyst.

Signaling Pathway for Friedel-Crafts Acylation

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. Gutmann Acceptor and Donor number [stenutz.eu]

- 8. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 傅-克酰基化反应 [sigmaaldrich.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. byjus.com [byjus.com]

- 16. Ch12: Friedel-Crafts acylation [chem.ucalgary.ca]

A Technical Guide to the Hygroscopic Nature of Cobalt(II) Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of cobalt(II) bromide hexahydrate (CoBr₂·6H₂O). Cobalt(II) bromide is an inorganic compound that exists in various hydration states, each with distinct physical and chemical characteristics. Its propensity to absorb atmospheric moisture is a critical consideration in its handling, storage, and application, particularly in fields where precise hydration levels are essential, such as in catalysis and the development of humidity indicators.

Physicochemical Properties of Cobalt(II) Bromide and Its Hydrates

Cobalt(II) bromide's interaction with water is characterized by distinct color changes, making it a useful qualitative indicator of moisture. The anhydrous form is green, while the hexahydrate is a red-purple crystalline solid.[1][2] The transition between these forms is reversible and dependent on the ambient humidity and temperature.

Table 1: Physicochemical Properties of Cobalt(II) Bromide Hydrates

| Property | Anhydrous (CoBr₂) | Dihydrate (CoBr₂·2H₂O) | Hexahydrate (CoBr₂·6H₂O) |

| Molar Mass | 218.74 g/mol [1] | 254.77 g/mol | 326.83 g/mol [1][3][4][5] |

| Appearance | Bright green crystals[1][6] | Purple solid | Red-purple crystals[1][2] |

| Melting Point | 678 °C[1] | Decomposes at 130 °C to anhydrous form[1][6] | 47-48 °C[3][5][6] |

| Density | 4.909 g/cm³[1] | Not readily available | 2.46 g/cm³[1][3][5] |

| Solubility in Water | 66.7 g/100 mL (59 °C)[1] | Soluble | 113.2 g/100 mL (20 °C)[1] |

Hygroscopic Behavior and Deliquescence

Cobalt(II) bromide hexahydrate is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][7] This property can lead to changes in its physical state, including deliquescence, where the solid dissolves in the absorbed water to form a solution. The anhydrous form is also hygroscopic and will convert to the hexahydrate in the presence of moist air.[1]

The transition between the different hydrated states is temperature-dependent. The hexahydrate loses four water molecules at 100 °C to form the dihydrate, and further heating to 130 °C yields the anhydrous form.[1][6]

Experimental Protocols for Characterizing Hygroscopicity

To quantitatively assess the hygroscopic nature of cobalt(II) bromide hexahydrate, several analytical techniques can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and amount of solvent vapor absorbed or desorbed by a sample as a function of relative humidity (RH) at a constant temperature.[8][9]

Objective: To determine the moisture sorption isotherm of cobalt(II) bromide hexahydrate, identifying critical humidity points for hydration/dehydration and deliquescence.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of cobalt(II) bromide hexahydrate is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the initial dry mass.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 95% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a mass change of less than a specified amount over a set time).

-

Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption-desorption isotherm.[10]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is particularly useful for determining the water of hydration.

Objective: To determine the temperature at which cobalt(II) bromide hexahydrate loses its water of crystallization and to quantify the amount of water present.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of cobalt(II) bromide hexahydrate is placed in a TGA sample pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Mass Monitoring: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: A thermogram is generated by plotting the percentage of mass loss against temperature. The distinct steps in the curve correspond to the loss of water molecules at specific temperature ranges.[11]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[13][14]

Objective: To precisely quantify the water content of a sample of cobalt(II) bromide hexahydrate.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable KF solvent (e.g., methanol-based), and the solvent is pre-titrated to a stable, anhydrous endpoint.

-

Sample Introduction: A precisely weighed amount of cobalt(II) bromide hexahydrate is introduced into the titration vessel.

-

Titration: The sample is titrated with a standardized Karl Fischer reagent containing iodine. The water in the sample reacts with the iodine in a stoichiometric manner.

-

Endpoint Detection: The endpoint of the titration is typically detected electrochemically.

-

Calculation: The water content is calculated based on the amount of KF reagent consumed and the weight of the sample.

Table 2: Comparison of Experimental Techniques for Hygroscopicity Assessment

| Technique | Information Provided | Advantages | Limitations |

| Dynamic Vapor Sorption (DVS) | Moisture sorption/desorption isotherms, rate of water uptake, critical humidity for phase transitions.[8][9] | Provides a comprehensive picture of hygroscopic behavior under controlled humidity. | Can be time-consuming, especially for materials that equilibrate slowly.[9] |

| Thermogravimetric Analysis (TGA) | Water of hydration, thermal stability, decomposition temperatures.[11][12] | Relatively fast and provides clear information on dehydration steps. | Does not provide information on hygroscopicity at constant temperature and varying humidity. |

| Karl Fischer Titration | Precise and accurate total water content (bound and free).[13][14] | High specificity for water, considered a gold standard for water content determination.[13] | Does not provide information on the kinetics of water sorption or the influence of relative humidity. |

Implications for Handling and Storage

The hygroscopic and deliquescent nature of cobalt(II) bromide hexahydrate necessitates careful handling and storage to maintain its integrity and ensure reproducible results in research and development.

-

Storage: The compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent further water absorption and deliquescence.

-

Handling: When handling the material, exposure to ambient air should be minimized. Weighing and sample preparation should be performed in a glove box or a dry environment if possible.

By understanding the hygroscopic properties of cobalt(II) bromide hexahydrate and employing the appropriate analytical techniques for its characterization, researchers can ensure the quality and reliability of their work.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Cobalt(II) bromide hexahydrate Exporter | Cobalt(II) bromide hexahydrate Exporting Company | Cobalt(II) bromide hexahydrate International Distributor [multichemexports.com]

- 3. americanelements.com [americanelements.com]

- 4. Cobalt bromide, hexahydrate | Br2CoH12O6 | CID 86641719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cobalt (II) Bromide Hexahydrate Chemical Manufacturer, Exporter [axiomchem.com]

- 6. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. particletechlabs.com [particletechlabs.com]

- 9. mt.com [mt.com]

- 10. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. etamu.edu [etamu.edu]

- 13. Karl Fischer water content titration - Scharlab [scharlab.com]

- 14. metrohm.com [metrohm.com]

An In-depth Technical Guide to Cobalt(II) Bromide Hexahydrate (CAS: 13762-12-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) bromide hexahydrate, identified by CAS number 13762-12-4, is an inorganic compound with the chemical formula CoBr₂·6H₂O.[1] It presents as red-purple hygroscopic crystals that are soluble in water and various organic solvents.[2][3] This compound is a common source of cobalt(II) ions in the laboratory and is primarily utilized as a catalyst in a variety of organic reactions, including oxidations and carbon-carbon bond formations.[4][5] Its anhydrous form, cobalt(II) bromide, appears as green crystals.[2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety and handling protocols, and key applications of Cobalt(II) bromide hexahydrate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cobalt(II) bromide hexahydrate is presented in the table below.

| Property | Value |

| CAS Number | 13762-12-4 |

| Molecular Formula | CoBr₂·6H₂O |

| Molecular Weight | 326.83 g/mol [1] |

| Appearance | Red-purple crystalline solid[2][6] |

| Density | 2.46 g/cm³[2] |

| Melting Point | 47-48 °C |

| Solubility | Soluble in water, alcohol, acetone, and methyl acetate.[3][4] |

| Hygroscopicity | Hygroscopic, forms the hexahydrate in air.[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of chemical compounds. Below is a summary of the available spectroscopic data for Cobalt(II) bromide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of cobalt(II) complexes is highly dependent on the coordination environment of the cobalt ion. In aqueous solutions, Cobalt(II) bromide hexahydrate forms the octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution.[3] The addition of bromide ions can lead to the formation of tetrahedral or distorted octahedral complexes, resulting in a color change to blue.[4]

| Solvent/Condition | Coordination Geometry | λmax (nm) | Observed Color |

| Water | Octahedral ([Co(H₂O)₆]²⁺) | ~520-525 | Pink[7] |

| Concentrated HBr | Tetrahedral ([CoBr₄]²⁻) | ~720 | Blue[3][4] |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for anhydrous Cobalt(II) bromide is available from SpectraBase.[8] Due to the compound being an inorganic salt, the spectrum is expected to be simple, primarily showing broad absorptions corresponding to the vibrations of the crystal lattice and any coordinated water molecules in the case of the hexahydrate.

Note: Access to the full spectrum on SpectraBase may require a free account.

Mass Spectrometry

Mass spectrometry of inorganic salts like Cobalt(II) bromide hexahydrate is not a standard characterization technique due to their low volatility. Fragmentation analysis would primarily yield isotopic patterns for cobalt and bromine.

Experimental Protocols

Synthesis of Cobalt(II) Bromide Hexahydrate

A straightforward method for the preparation of Cobalt(II) bromide hexahydrate involves the reaction of cobalt(II) hydroxide (B78521) with hydrobromic acid.[1]

Reaction: Co(OH)₂ + 2HBr → CoBr₂·6H₂O

Procedure:

-

In a well-ventilated fume hood, carefully add hydrobromic acid to a stirred suspension of cobalt(II) hydroxide in water.

-

Continue stirring the mixture until all the cobalt(II) hydroxide has dissolved, resulting in a pink solution.

-

Gently heat the solution to concentrate it.

-

Allow the solution to cool slowly to room temperature, which will induce the crystallization of red-purple crystals of Cobalt(II) bromide hexahydrate.

-

Isolate the crystals by filtration, wash with a small amount of cold water, and dry them in a desiccator.

Catalytic Oxidation of Ethylbenzene (B125841)

Cobalt(II) bromide is an effective catalyst for the oxidation of alkylaromatic hydrocarbons.[9] The following is a general protocol for the oxidation of ethylbenzene.

Reaction: C₆H₅CH₂CH₃ + O₂ --(CoBr₂ catalyst)--> C₆H₅C(O)CH₃ + other products

Materials:

-

Ethylbenzene

-

Cobalt(II) bromide hexahydrate

-

Acetonitrile (B52724) (solvent)

-

tert-Butyl hydroperoxide (tBHP) as an oxidant

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

To a round-bottom flask, add ethylbenzene (e.g., 3 mmol), acetonitrile (e.g., 96 mmol), and the Cobalt(II) bromide hexahydrate catalyst (e.g., 75 mg).

-

Add tert-butyl hydroperoxide (e.g., 50 mmol) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work up the reaction mixture to isolate and purify the desired product, acetophenone. This may involve extraction and chromatography.

Safety and Handling

Cobalt(II) bromide hexahydrate is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Category | Description |

| Acute Toxicity | Harmful if swallowed.[10] |

| Skin Corrosion/Irritation | Causes skin irritation.[10] |

| Eye Damage/Irritation | Causes serious eye irritation.[10] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Carcinogenicity | Suspected of causing cancer.[10] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[10] |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid breathing dust.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Biological Activity and Relevance to Drug Development

While some cobalt complexes have been investigated for their biological activities, including antimicrobial and anticancer properties, there is currently no specific evidence to suggest that Cobalt(II) bromide hexahydrate itself is involved in defined biological signaling pathways relevant to drug development.[2][7] Its primary role in this field is as a catalyst in the synthesis of more complex organic molecules that may have pharmaceutical applications. Researchers in drug development would typically use this compound as a tool in synthetic chemistry rather than as a therapeutic agent itself.

Conclusion

Cobalt(II) bromide hexahydrate is a versatile inorganic compound with important applications in synthetic organic chemistry. Its catalytic properties make it a valuable tool for researchers and scientists in various fields, including those involved in the early stages of drug discovery and development. A thorough understanding of its properties, safe handling procedures, and experimental applications is essential for its effective and responsible use in a laboratory setting.

References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Chemical Characterization and Biological Evaluation of New Cobalt(II) Complexes with Bioactive Ligands, 2-Picolinehydroxamic Acid and Reduced Schiff Base N-(2-Hydroxybenzyl)alanine, in Terms of DNA Binding and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cobaltous chloride hexahydrate [webbook.nist.gov]